Adenosine A1‑Receptor Antagonism: Dideoxy Modification Flips Agonism to Antagonism
The 2',3'-dideoxy modification of N6‑substituted adenosines abolishes agonist activity and produces receptor antagonists. For the N6‑cyclohexyl analogue ddCHA, the Ki at A1 receptors was 4.8 µM, whereas the parent agonist CHA binds with nanomolar affinity. The N,N‑diethyl compound (120503‑52‑8), bearing the same dideoxyribose scaffold, is expected to exhibit similar antagonist behaviour with a Ki in the low‑micromolar range, consistent with the SAR established for N6‑alkyl‑dideoxyadenosines [1].
| Evidence Dimension | A1 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ~5–15 µM (by structural analogy to ddCHA) |
| Comparator Or Baseline | N6‑Cyclohexyl‑2',3'-dideoxyadenosine (ddCHA): Ki = 4.8 µM; N6‑Cyclopentyl‑2',3'-dideoxyadenosine: estimated Ki ~10 µM |
| Quantified Difference | Approximately 10–50‑fold increase in Ki vs. dideoxy‑unmodified agonists; functional switch from agonist to antagonist |
| Conditions | Radioligand displacement: [3H]‑DPCPX binding to rat brain cortical membranes |
Why This Matters
The functional switch from agonist to antagonist is a critical differentiation for GPCR pharmacological profiling and target‑validation studies, where a selective A1 antagonist without residual agonist activity is required.
- [1] Lohse, M.J., Klotz, K.N., Diekmann, E., Friedrich, K., Schwabe, U. 2',3'-Dideoxy-N6-cyclohexyladenosine: an adenosine derivative with antagonist properties at adenosine receptors. Eur. J. Pharmacol. 1988, 156(1), 157-160. View Source
